molecular formula C9H8N2O2S B187419 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 69844-25-3

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B187419
CAS No.: 69844-25-3
M. Wt: 208.24 g/mol
InChI Key: DVGHKLUHJSFLIT-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring substituted with a methoxyphenyl group and a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with methoxybenzoyl chloride. The general synthetic route can be summarized as follows:

    Preparation of Hydrazide: The starting material, 2-methoxybenzoic acid, is converted to its corresponding hydrazide by reaction with hydrazine hydrate.

    Cyclization: The hydrazide is then treated with carbon disulfide in the presence of a base such as potassium hydroxide to form the oxadiazole ring.

    Substitution: The oxadiazole intermediate is reacted with methoxybenzoyl chloride to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The oxadiazole ring can undergo cyclization reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Derivatives: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with biological targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The oxadiazole ring can also interact with nucleic acids, potentially disrupting DNA and RNA functions .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a thiol group.

    5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both a methoxy group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-(2-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-12-7-5-3-2-4-6(7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHKLUHJSFLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353722
Record name 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69844-25-3
Record name 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

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